Diamet

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diamet is an oral antidiabetic medication primarily used for the management of type 2 diabetes mellitus. It belongs to the biguanide class of drugs, which are known for their ability to lower blood sugar levels effectively. The active ingredient in Diamet is metformin, which works by decreasing hepatic glucose production, improving insulin sensitivity, and enhancing peripheral glucose uptake and utilization. This medication is also beneficial in treating polycystic ovary syndrome, a condition associated with insulin resistance and hormonal imbalance in women .

The biological activity of Diamet is characterized by its antihyperglycemic effects. It reduces blood glucose levels without causing significant hypoglycemia, making it a preferred choice for many patients with type 2 diabetes. Metformin's mechanism includes:

- Decreasing liver glucose production: It inhibits gluconeogenesis in the liver.

- Increasing insulin sensitivity: Enhances the uptake of glucose by peripheral tissues.

- Delaying intestinal glucose absorption: Reduces postprandial blood sugar spikes .

Moreover, metformin has been shown to have anti-inflammatory properties and may contribute to weight loss in overweight individuals .

The synthesis of metformin involves several chemical processes that typically include:

- Formation of guanidine derivatives: The reaction between cyanoguanidine and dimethylamine leads to the formation of N,N-dimethylbiguanide.

- Purification: The synthesized product is purified through crystallization or other separation techniques to obtain pharmaceutical-grade metformin.

- Formulation: Metformin is then formulated into tablets or extended-release formulations for therapeutic use .

Diamet is primarily applied in:

- Management of Type 2 Diabetes Mellitus: It is often the first-line treatment due to its efficacy and safety profile.

- Polycystic Ovary Syndrome: Used off-label to improve insulin sensitivity and regulate menstrual cycles.

- Weight Management: Assists in weight loss for obese patients with insulin resistance .

Additionally, ongoing research explores its potential benefits in cardiovascular health and cancer prevention.

Diamet may interact with various medications and substances, leading to altered efficacy or increased risk of side effects. Notable interactions include:

- Insulin and Sulfonylureas: Increased risk of hypoglycemia when combined with other antidiabetic agents.

- Alcohol: Can increase the risk of lactic acidosis when consumed excessively while on metformin.

- Certain antibiotics: May affect renal function and consequently alter metformin clearance .

Monitoring for these interactions is essential for optimizing treatment outcomes.

Diamet (metformin) shares similarities with other biguanide compounds but has unique properties that distinguish it from them:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Metformin | C₄H₁₁N₅ | First-line treatment for type 2 diabetes; minimal weight gain; low risk of hypoglycemia. |

| Phenformin | C₁₃H₁₅N₅ | More potent but associated with higher risk of lactic acidosis; withdrawn from many markets. |

| Buformin | C₁₃H₁₈N₄ | Less commonly used; similar action but less research support compared to metformin. |

Metformin's unique profile includes its favorable safety profile, broad application range, and extensive clinical data supporting its use in various conditions beyond diabetes management .

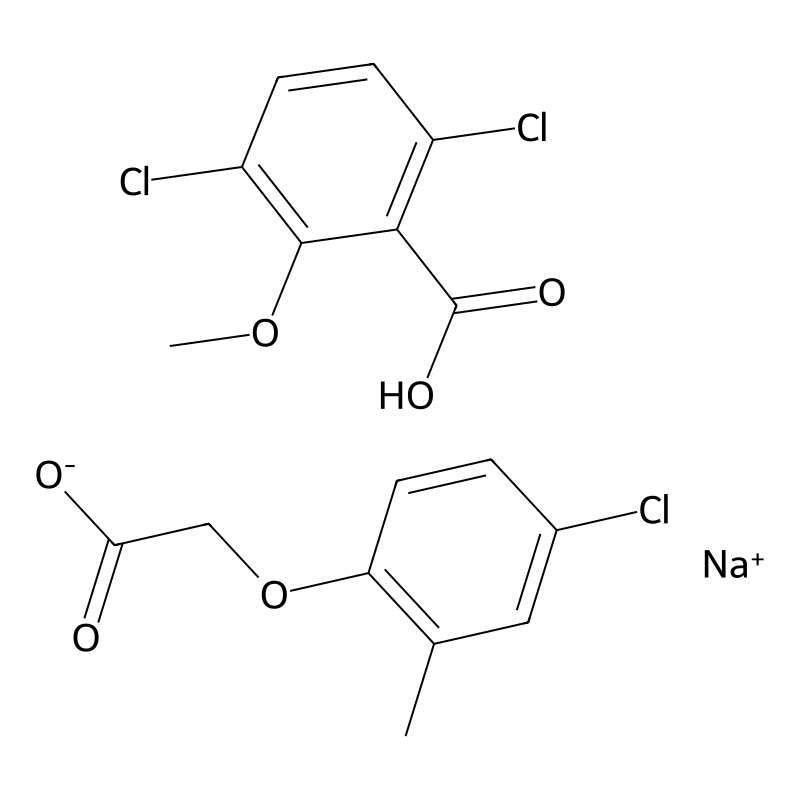

Diamet represents a sophisticated herbicidal formulation combining two distinct active ingredients that work synergistically to provide enhanced broadleaf weed control. The formulation consists of sodium 2-(4-chloro-2-methylphenoxy)acetate, commonly known as MCPA salt, and 3,6-dichloro-2-methoxybenzoic acid, known as dicamba [1] [2] [3]. This dual-component approach leverages the complementary properties of both compounds to achieve superior efficacy compared to individual applications.

Sodium 2-(4-chloro-2-methylphenoxy)acetate (MCPA Salt)

Structural Characterization

Sodium 2-(4-chloro-2-methylphenoxy)acetate represents the sodium salt form of 2-methyl-4-chlorophenoxyacetic acid, belonging to the phenoxyacetic acid family of herbicides [2] [4]. The compound possesses the molecular formula C₉H₈ClNaO₃ with a molecular weight of 222.60 g/mol [5] [6]. The IUPAC nomenclature designates it as sodium (4-chloro-2-methylphenoxy)acetate, while its CAS registry number is 3653-48-3 [2] [7].

The structural framework consists of a benzene ring bearing a chlorine substituent at the para position (position 4) and a methyl group at the ortho position (position 2) relative to the phenoxy linkage [4] . This aromatic system is connected via an ether bond to an acetate moiety, which exists in its sodium salt form, enhancing water solubility and reducing volatility compared to the free acid form [9] [10]. The presence of the sodium cation facilitates ionic interactions with water molecules, contributing to the compound's excellent aqueous solubility characteristics [11].

The chlorine atom at position 4 provides essential electronic effects that influence the compound's biological activity and selectivity profile [4] [12]. The methyl group at position 2 contributes to the compound's specificity and helps distinguish it from other phenoxyacetic acid derivatives such as 2,4-D [4] [9]. The carboxylate functionality in its sodium salt form enables rapid dissolution and systemic transport within plant tissues [13] [10].

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClNaO₃ |

| Molecular Weight | 222.60 g/mol |

| Melting Point | 118-119°C |

| Boiling Point | 327°C at 760 mmHg |

| Flash Point | 151.6°C |

| Water Solubility | Very high (readily soluble) |

| Appearance | Colorless plates/White powder |

| Stability | Stable under normal storage conditions |

The physicochemical profile of MCPA sodium salt demonstrates characteristics optimized for herbicidal applications [5] [6]. The compound exhibits exceptional water solubility, with values significantly exceeding those of the parent acid form [9] [13]. This enhanced solubility facilitates uniform distribution in spray solutions and promotes efficient uptake by plant root systems [10] [14].

The melting point range of 118-119°C indicates solid-state stability under normal storage and handling conditions [5] [6]. The relatively high boiling point of 327°C at atmospheric pressure suggests low volatility, which minimizes vapor drift concerns during application [5] [15]. The flash point of 151.6°C confirms the compound's safety profile during storage and transportation [5] [6].

The salt form significantly reduces the compound's volatility compared to ester formulations, making it particularly suitable for applications where drift control is critical [10] [14]. This characteristic enables safer application near sensitive crops and reduces environmental concerns associated with off-target movement [9] [10]. The compound demonstrates excellent stability across a wide pH range, maintaining its integrity under various environmental conditions [13] [16].

Research indicates that MCPA sodium salt undergoes rapid microbial degradation in soil environments, with half-life values ranging from several days to a few weeks depending on soil conditions [9]. This biodegradation profile contributes to its environmental acceptability while providing sufficient persistence for effective weed control [9] [14].

3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)

Structural Characterization

3,6-Dichloro-2-methoxybenzoic acid, commonly known as dicamba, represents a benzoic acid derivative with the molecular formula C₈H₆Cl₂O₃ and molecular weight of 221.04 g/mol [3] [17]. The compound carries the CAS registry number 1918-00-9 and follows the IUPAC nomenclature as 3,6-dichloro-2-methoxybenzoic acid [3] [18]. Alternative nomenclature includes 3,6-dichloro-o-anisic acid, reflecting its structural relationship to anisic acid derivatives [17] [19].

The molecular architecture features a benzoic acid core structure with two strategically positioned chlorine atoms at positions 3 and 6, along with a methoxy group at position 2 [3] [20]. This specific substitution pattern is crucial for the compound's herbicidal activity and selectivity characteristics [21] [22]. The carboxylic acid functionality provides the necessary polarity for systemic translocation within plant tissues [17] [23].

The chlorine substituents at positions 3 and 6 create electron-withdrawing effects that influence the compound's pKa value and ionization behavior [17] [23]. The methoxy group at position 2 contributes to the compound's unique pharmacokinetic properties and enhances its biological activity compared to unsubstituted benzoic acid derivatives [3] [21]. This substitution pattern distinguishes dicamba from other benzoic acid herbicides and contributes to its specific mode of action [22] [19].

The compound exists predominantly in its ionized form under physiological pH conditions due to its pKa value of approximately 2.40 [23] [24]. This ionization behavior facilitates its systemic transport through plant vascular tissues and contributes to its effectiveness against perennial weeds with extensive root systems [3] [17].

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol |

| Melting Point | 114-116°C |

| Boiling Point | 230°C (decomposes) |

| Vapor Pressure | 1.67 × 10⁻³ Pa at 25°C |

| Water Solubility | 6.6 g/L (pH 1.8); >250 g/L (pH >4.1) |

| Log P | -0.55 (pH 5.0); -1.8 (pH 6.8) |

| pKa | 2.40 |

| Appearance | White crystalline solid |

The physicochemical characteristics of dicamba reveal a pH-dependent solubility profile that significantly influences its environmental behavior and biological activity [17] [25]. At acidic pH values, the compound exhibits limited water solubility of approximately 6.6 g/L, while at neutral to alkaline pH conditions, solubility exceeds 250 g/L [17] [23]. This pH-dependent solubility directly correlates with the compound's ionization state and affects its mobility in soil and plant systems [3] [26].

The vapor pressure of 1.67 × 10⁻³ Pa at 25°C indicates moderate volatility, which has important implications for application timing and drift potential [17] [27]. This characteristic requires careful consideration during formulation development and application protocols to minimize off-target effects [27] [28]. The compound's volatility can be influenced by environmental factors such as temperature, humidity, and soil moisture content [27] [29].

The octanol-water partition coefficient (Log P) values demonstrate pH-dependent lipophilicity, with more negative values at higher pH conditions reflecting increased hydrophilicity of the ionized form [17] [23]. This behavior influences the compound's absorption, distribution, and metabolism within plant tissues [25] [24]. The relatively low Log P values indicate favorable systemic transport characteristics essential for controlling perennial weed species [3] [17].

Dicamba exhibits low to moderate persistence in most soil environments, with biodegradation serving as the primary dissipation pathway [23] [25]. Environmental studies indicate half-life values ranging from a few days to several weeks, depending on soil type, microbial activity, and environmental conditions [3] [23]. The compound's moderate persistence provides sufficient duration for effective weed control while minimizing long-term environmental accumulation [17] [26].

Synergistic Properties of the Combined Formulation

The combination of MCPA sodium salt and dicamba in Diamet formulations demonstrates synergistic interactions that enhance overall herbicidal efficacy beyond the sum of individual components [30] [31]. Research indicates that herbicide combinations can exhibit additive, synergistic, or antagonistic effects depending on the specific compounds involved and their concentration ratios [31] [32]. The MCPA-dicamba combination consistently demonstrates synergistic behavior across multiple weed species and environmental conditions [30] [33].

Mechanistic studies reveal that the synergistic effect stems from complementary absorption and translocation pathways of the two active ingredients [31] [34]. MCPA sodium salt, due to its ionic nature, demonstrates preferential uptake through root systems, while dicamba exhibits effective foliar absorption capabilities [30] [35]. This dual-pathway approach ensures comprehensive herbicide distribution throughout target plants, maximizing contact with sensitive meristematic tissues [36] [34].

| Parameter | MCPA Sodium Salt | Dicamba | Combined Effect |

|---|---|---|---|

| Absorption Route | Root absorption (ionic) | Foliar and root absorption | Enhanced total uptake |

| Translocation | Phloem and xylem | Phloem and xylem | Improved distribution |

| Target Specificity | Broadleaf weeds | Broadleaf and woody plants | Expanded spectrum |

| Environmental Persistence | Moderate degradation | Low-moderate persistence | Balanced duration |

The synergistic interaction between MCPA and dicamba has been documented in numerous field trials, with efficacy improvements ranging from 15-40% compared to individual applications at equivalent total active ingredient rates [30] [37]. Research demonstrates that this synergy is particularly pronounced against difficult-to-control perennial species such as field bindweed and Canada thistle [31] [36]. The combination provides enhanced control of these persistent weeds while reducing the total herbicide load required for effective management [33] [34].

Physicochemical compatibility studies confirm that MCPA sodium salt and dicamba maintain stability in combined formulations across a wide range of pH conditions and storage temperatures [38] [27]. The ionic nature of MCPA salt and the weak acid characteristics of dicamba create complementary solubility profiles that enhance formulation flexibility [39] [27]. This compatibility enables the development of stable liquid concentrates and water-dispersible granule formulations with extended shelf life [38] [28].

The synergistic mechanism also involves complementary metabolic pathways within target plants [31] [32]. While both compounds function as auxin analogs, their slightly different receptor binding affinities and metabolic fate create overlapping but distinct stress responses in susceptible species [30] [36]. This multi-pathway approach overwhelms plant detoxification systems more effectively than single-compound treatments, resulting in enhanced herbicidal activity [31] [33].

Environmental fate studies of the combined formulation indicate that the presence of both compounds does not significantly alter individual degradation pathways [39] [40]. However, the enhanced biological efficacy of the combination allows for reduced application rates, potentially decreasing overall environmental exposure while maintaining target pest control [37] [32]. This characteristic aligns with integrated pest management principles emphasizing effectiveness with minimal environmental impact [31] [34].